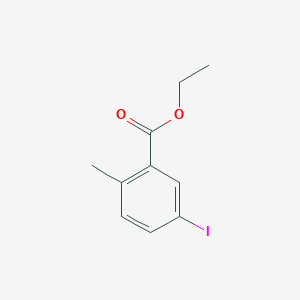

Ethyl 5-iodo-2-methylbenzoate

Description

Ethyl 5-iodo-2-methylbenzoate is an organic compound with the molecular formula C10H11IO2 It is a derivative of benzoic acid, where the hydrogen atom at the fifth position of the benzene ring is replaced by an iodine atom, and the carboxyl group is esterified with ethanol

Properties

IUPAC Name |

ethyl 5-iodo-2-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11IO2/c1-3-13-10(12)9-6-8(11)5-4-7(9)2/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIXOYKIVPNXTDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)I)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80661133 | |

| Record name | Ethyl 5-iodo-2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

612833-45-1 | |

| Record name | Ethyl 5-iodo-2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 5-iodo-2-methylbenzoate can be synthesized through several methods. One common approach involves the iodination of 2-methylbenzoic acid, followed by esterification. The iodination can be achieved using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The esterification process typically involves reacting the iodinated benzoic acid with ethanol in the presence of a catalyst like sulfuric acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, is crucial for efficient large-scale production.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.

Reduction Reactions: The compound can be reduced to ethyl 2-methylbenzoate by using reducing agents like lithium aluminum hydride or sodium borohydride.

Oxidation Reactions: Oxidation of this compound can lead to the formation of ethyl 5-iodo-2-methylbenzoic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide or potassium cyanide in aqueous or alcoholic solutions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Oxidation: Potassium permanganate in acidic or neutral medium, chromium trioxide in acetic acid.

Major Products Formed:

Substitution: Ethyl 5-hydroxy-2-methylbenzoate, ethyl 5-cyano-2-methylbenzoate.

Reduction: Ethyl 2-methylbenzoate.

Oxidation: Ethyl 5-iodo-2-methylbenzoic acid.

Scientific Research Applications

Ethyl 5-iodo-2-methylbenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: this compound is used in the manufacture of specialty chemicals and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of ethyl 5-iodo-2-methylbenzoate depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor for certain enzymes, interacting with the active site and affecting the enzyme’s activity. In radiolabeled compounds, the iodine atom can be replaced with a radioactive isotope, allowing the compound to be used in imaging techniques to track biological processes.

Comparison with Similar Compounds

Ethyl 2-methylbenzoate: Lacks the iodine atom, making it less reactive in certain substitution reactions.

Ethyl 5-bromo-2-methylbenzoate: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.

Ethyl 5-chloro-2-methylbenzoate:

Uniqueness: Ethyl 5-iodo-2-methylbenzoate is unique due to the presence of the iodine atom, which imparts distinct reactivity and allows for specific applications in radiolabeling and organic synthesis that are not possible with its bromine or chlorine analogs.

Biological Activity

Overview

Ethyl 5-iodo-2-methylbenzoate is an organic compound with the molecular formula . It belongs to the class of benzoate esters and is characterized by a benzene ring substituted with an iodine atom at the 5-position and a methyl group at the 2-position. This unique structure imparts specific biological activities, making it a subject of interest in medicinal chemistry and biochemical research.

Chemical Structure

The compound features a benzoic acid derivative structure, where the carboxyl group is esterified with ethanol. The presence of iodine enhances its reactivity, particularly in nucleophilic substitution reactions, where it can interact with various biological targets such as enzymes and receptors.

Mechanism of Action

This compound can act as a substrate or inhibitor in enzymatic reactions. Its iodine atom allows for unique interactions that may influence binding affinities, making it useful in biochemical assays and studies of enzyme kinetics. The compound may also participate in radiolabeling applications due to the presence of iodine, facilitating imaging studies in biological systems .

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. Its halogenated structure is believed to enhance its ability to disrupt microbial cell membranes or interfere with metabolic processes.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. It has been investigated for its effects on cancer cell lines, showing potential in inhibiting cell proliferation and inducing apoptosis. However, further studies are necessary to elucidate the specific mechanisms involved and to assess its efficacy in vivo.

Enzyme Interaction Studies

This compound has been used as a probe in studies examining enzyme interactions. For instance, it can serve as an inhibitor for certain enzymes involved in metabolic pathways, providing insights into the role of specific enzymes in disease processes .

Case Study 1: Antimicrobial Activity Evaluation

A study evaluated the antimicrobial efficacy of this compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibitory effects at concentrations ranging from 50 µg/mL to 200 µg/mL, suggesting its potential as a therapeutic agent in treating bacterial infections.

Case Study 2: Anticancer Activity Assessment

In vitro assays using human cancer cell lines revealed that this compound induced apoptosis at doses between 10 µM and 50 µM. Flow cytometry analysis indicated an increase in early apoptotic cells, highlighting its potential as an anticancer agent. Further research is required to explore its effects in animal models and clinical settings .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Ethyl 5-bromo-2-methylbenzoate | Bromine instead of iodine | Different reactivity profile due to bromine |

| Ethyl 5-chloro-2-methylbenzoate | Chlorine instead of iodine | Varying chemical properties affecting activity |

| Ethyl 5-iodo-2-bromo-3-methylbenzoate | Isomeric compound; different halogen positions | Altered biological activity due to substitution |

The comparative analysis reveals that the presence of iodine in this compound provides distinct advantages over its brominated or chlorinated analogs, particularly regarding biological activity and reactivity.

Q & A

Q. What are the standard synthetic routes for Ethyl 5-iodo-2-methylbenzoate, and how can researchers ensure reproducibility?

this compound is typically synthesized via esterification of 5-iodo-2-methylbenzoic acid using ethanol under acidic catalysis (e.g., H₂SO₄) or via nucleophilic substitution in halogenated precursors . To ensure reproducibility:

Q. Which analytical techniques are essential for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm the ester group (δ ~4.3 ppm for –COOCH₂CH₃) and methyl/iodine substituents on the aromatic ring .

- Mass Spectrometry (MS) : For molecular ion ([M⁺]) verification (expected m/z ~304) and fragmentation pattern analysis.

- X-ray Crystallography : To resolve crystal structure and assess steric effects of the iodine substituent .

- Elemental Analysis : To validate purity (>95%) and stoichiometry .

Q. What are the primary research applications of this compound in organic chemistry?

This compound serves as:

- A precursor for cross-coupling reactions (e.g., Suzuki-Miyaura) due to the reactive iodine substituent, enabling aryl-aryl bond formation .

- An intermediate in synthesizing bioactive molecules, such as thiophene derivatives with potential anticancer activity .

- A model substrate for studying steric and electronic effects in ester hydrolysis kinetics .

Advanced Research Questions

Q. How can researchers optimize reaction yields in iodine-mediated cross-coupling reactions using this compound?

Optimization strategies include:

- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) to balance reactivity and cost .

- Solvent Effects : Use polar aprotic solvents (e.g., DMF) to enhance iodine leaving-group activation.

- Additives : Include ligands (e.g., XPhos) or bases (K₂CO₃) to stabilize intermediates and reduce side reactions.

- Kinetic Monitoring : Track reaction progress via TLC or HPLC to identify quenching points for maximum yield .

Q. What factors contribute to contradictory data in stability studies of this compound?

Discrepancies may arise from:

- Environmental Conditions : Light exposure can induce photodeiodination; store samples in amber vials at –20°C .

- Solvent Interactions : Hydrolysis rates vary in aqueous vs. anhydrous systems; control pH (<7 recommended for ester stability) .

- Impurity Interference : Trace metals (e.g., Fe³⁺) from reagents may catalyze degradation; use ultra-pure solvents and chelating agents .

Q. How can computational methods enhance the design of derivatives from this compound?

Computational tools enable:

- DFT Calculations : Predict regioselectivity in electrophilic substitutions (e.g., nitration) by analyzing electron density maps.

- Molecular Docking : Screen derivatives for binding affinity to biological targets (e.g., kinase enzymes in cancer pathways) .

- Retrosynthetic Analysis : Identify feasible pathways using databases like Reaxys to prioritize synthetic routes .

Methodological Recommendations

- Synthesis : Prioritize Pd-catalyzed cross-coupling for functionalized derivatives, monitoring steric hindrance from the methyl group .

- Characterization : Combine NMR and X-ray crystallography to resolve positional ambiguities in iodinated aromatics .

- Data Reporting : Adhere to Beilstein Journal guidelines for experimental details, including reagent purities and spectral data deposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.